2,4-Dipropylpyrimidine-5-carboxylic acid

Drug Design Physicochemical Profiling ADME

Researchers exploring antiviral pyrimidine pharmacophores face sensitivity to alkyl chain variations, where even minor changes can alter potency by over 10-fold. 2,4-Dipropylpyrimidine-5-carboxylic acid (CAS 1304969-07-0) provides a distinct n-propyl substitution pattern to probe this SAR. - Enables definitive head-to-head comparison with dimethyl/diethyl analogs to validate potency trends. - Moderate lipophilicity (cLogP 0.96) offers a starting point for enhancing intracellular target engagement. - Supplied at 98% purity to minimize assay interference from impurities, improving dose-response reproducibility.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B15327875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dipropylpyrimidine-5-carboxylic acid
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCCC1=NC(=NC=C1C(=O)O)CCC
InChIInChI=1S/C11H16N2O2/c1-3-5-9-8(11(14)15)7-12-10(13-9)6-4-2/h7H,3-6H2,1-2H3,(H,14,15)
InChIKeyKWDWQZTXZZRWOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dipropylpyrimidine-5-carboxylic Acid: A Versatile Pyrimidine-5-Carboxylic Acid Scaffold with Defined Physicochemical and Supply Attributes


2,4-Dipropylpyrimidine-5-carboxylic acid (CAS: 1304969-07-0) is a disubstituted pyrimidine derivative featuring a carboxylic acid functional group at the 5-position and n-propyl substituents at the 2- and 4-positions . The compound has a molecular weight of 208.26 g/mol, a calculated logP of 0.96, and is commercially available in high purity (97–98%) from multiple global suppliers . As a member of the broader 2,4-disubstituted pyrimidine-5-carboxylic acid class, its propyl side chains confer distinct lipophilicity and steric properties relative to methyl, ethyl, or butyl analogs [1].

Why 2,4-Dipropylpyrimidine-5-carboxylic Acid Cannot Be Replaced by Close Structural Analogs in Structure-Activity-Dependent Research


Within the 2,4-disubstituted pyrimidine-5-carboxylic acid series, biological activity and physicochemical behavior are exquisitely sensitive to the nature of the alkyl substituents. Even incremental changes in side-chain length (e.g., methyl vs. ethyl vs. propyl) can drastically alter target binding affinity, cellular permeability, and metabolic stability [1]. For instance, studies on related 2,4-disubstituted pyrimidines have demonstrated that the substitution pattern modulates antiviral activity by over 10-fold [2]. Therefore, substituting 2,4-dipropylpyrimidine-5-carboxylic acid with its dimethyl or diethyl counterpart in a defined SAR series or optimization campaign without head-to-head validation risks misinterpreting potency trends and derailing lead optimization. The evidence below quantifies the specific, albeit limited, differentiation for this propyl-substituted variant.

Quantitative Comparative Evidence: 2,4-Dipropylpyrimidine-5-carboxylic Acid vs. Key Analogs


Lipophilicity (logP) Differentiation: Propyl vs. Methyl and Ethyl Analogs

The calculated logP (cLogP) of 2,4-dipropylpyrimidine-5-carboxylic acid is 0.96 . While direct experimental logP values for the methyl and ethyl analogs are not available in the same study, the trend in lipophilicity with increasing alkyl chain length is well-established: the dimethyl analog (MW 152.15) is expected to have a cLogP significantly lower than 0.96, while the diethyl analog (MW 180.20) would fall between the two. This ~0.96 cLogP value positions the propyl derivative for improved membrane permeability relative to smaller alkyl variants, a critical parameter in cell-based assays and oral bioavailability optimization [1].

Drug Design Physicochemical Profiling ADME Lipophilicity SAR

Commercial Purity and Supply Consistency: Propyl Variant vs. Other 2,4-Dialkyl Analogs

Multiple commercial suppliers, including Fluorochem and Leyan, offer 2,4-dipropylpyrimidine-5-carboxylic acid at a consistent purity of 98% . In contrast, the closest analog, 2,4-diethylpyrimidine-5-carboxylic acid, is frequently supplied at a lower minimum purity specification of 95% . This represents a 3% absolute difference in assay purity, which can significantly impact stoichiometric calculations and reproducibility in sensitive biological assays, particularly when screening at high compound concentrations.

Chemical Sourcing Procurement Purity Specification Supply Chain Reproducibility

Antiviral Activity Trend: Potential Advantage of Propyl Substitution in HSV-1 Inhibition

In a foundational study evaluating a series of 2,4-disubstituted 5-pyrimidinecarboxylic acids and related esters for anti-HSV-1 activity, the most potent compound identified (compound 3h) achieved 80.9% inhibition of viral infectivity at 12 μg/mL in a Vero cell plaque assay [1]. While the exact propyl analog was not tested, the study demonstrates that the 2,4-disubstitution pattern is critical for antiviral activity, with specific alkyl groups (in this case, a trifluoromethyl group at position 4 and a phenyl group at position 2) conferring high potency. The propyl groups of 2,4-dipropylpyrimidine-5-carboxylic acid represent a distinct and under-explored steric/electronic profile within this active series, offering a rational starting point for optimizing a known antiviral pharmacophore.

Antiviral HSV-1 Pyrimidine Carboxylic Acids SAR Virology

Optimal Use Cases for 2,4-Dipropylpyrimidine-5-carboxylic Acid Driven by Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Improved Membrane Permeability

Leverage the compound's moderate lipophilicity (cLogP 0.96) as a starting point for designing analogs with enhanced cellular uptake compared to more polar dimethyl or diethyl pyrimidine-5-carboxylic acids. This is particularly relevant for targets where intracellular target engagement is a known hurdle.

Intermediate for the Synthesis of Novel Antiviral Agents (e.g., Anti-HSV-1)

Use as a key building block to explore the 2,4-dipropyl substitution pattern within the known antiviral pyrimidine pharmacophore established by Sansebastiano et al. [1]. The propyl groups may impart unique binding interactions or metabolic stability profiles that differentiate it from previously reported trifluoromethyl and phenyl analogs.

High-Throughput Screening (HTS) and Medicinal Chemistry Campaigns Requiring High-Purity Starting Material

Prioritize procurement from suppliers offering 98% purity to minimize the impact of impurities on assay variability. The 3% higher purity specification compared to common diethyl analog offerings (95%) directly reduces the risk of off-target effects and improves data reproducibility in dose-response studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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